Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)-
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Overview
Description
Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- is a chemical compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a butyl chain and a tetrahydroacridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- typically involves the reaction of N-butylacetamide with 1,2,3,4-tetrahydro-9-acridinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or acridinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines.
Scientific Research Applications
Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-butylacetamide: A simpler analog without the acridinyl moiety.
N-ethyl-N-(1,2,3,4-tetrahydro-9-acridinyl)acetamide: A similar compound with an ethyl group instead of a butyl group.
N-methyl-N-(1,2,3,4-tetrahydro-9-acridinyl)acetamide: Another analog with a methyl group.
Uniqueness
Acetamide, N-butyl-N-(1,2,3,4-tetrahydro-9-acridinyl)- is unique due to the presence of both the butyl chain and the tetrahydroacridinyl moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
113106-02-8 |
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Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-butyl-N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide |
InChI |
InChI=1S/C19H24N2O/c1-3-4-13-21(14(2)22)19-15-9-5-7-11-17(15)20-18-12-8-6-10-16(18)19/h5,7,9,11H,3-4,6,8,10,12-13H2,1-2H3 |
InChI Key |
PEWABAMSYLTFDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=C2CCCCC2=NC3=CC=CC=C31)C(=O)C |
Origin of Product |
United States |
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